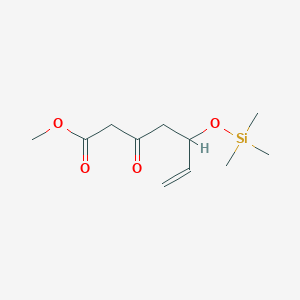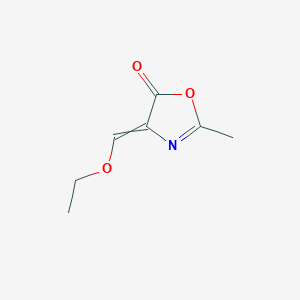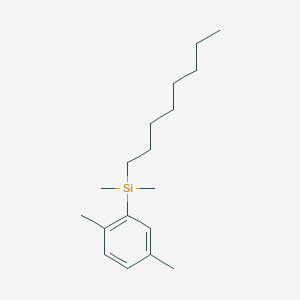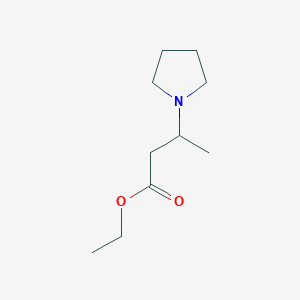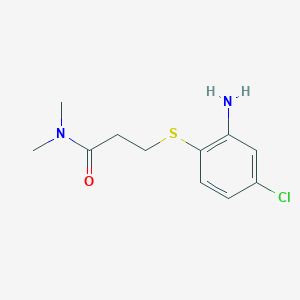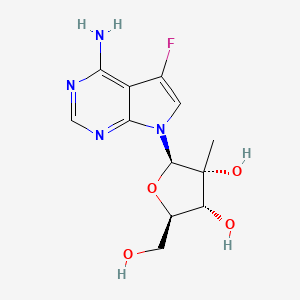
UMM-766
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UMM-766 is a synthetic nucleoside analogue. This compound is of significant interest due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a ribofuranosyl moiety, contributes to its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UMM-766 typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a suitably protected ribofuranose derivative with a pyrrolo[2.3-d]pyrimidine precursor. The fluorine atom is introduced via a selective fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
UMM-766 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can be substituted with other nucleophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
科学的研究の応用
UMM-766 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and diagnostic agents.
作用機序
The mechanism of action of UMM-766 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as thymidine kinase and DNA polymerase.
類似化合物との比較
Similar Compounds
- 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-2-C-methyl-beta-D-ribofuranosyl)-1H-pyrrolo[2.3-d]pyrimidine
- 5-Fluorouracil
- Gemcitabine
Uniqueness
UMM-766 is unique due to its specific combination of a fluorine atom and a ribofuranosyl moiety, which enhances its stability and biological activity. Compared to similar compounds, it may offer improved efficacy and reduced toxicity in certain applications.
特性
分子式 |
C12H15FN4O4 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15FN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1 |
InChIキー |
YOAGQSGRMBEQCY-YUTYNTIBSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |
正規SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8545463.png)
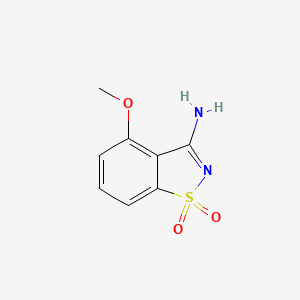
![6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine](/img/structure/B8545482.png)
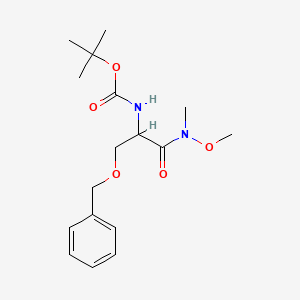

![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)
![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)
